molecular formula C15H25NO6 B13904015 Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate

Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate

Cat. No.: B13904015
M. Wt: 315.36 g/mol
InChI Key: GOYKVVYVZSJBDV-UHFFFAOYSA-N
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Description

Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate is a synthetic organic compound with the molecular formula C15H25NO6. This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,2-diethoxyethoxy)-α-(1-methylethyl)-5-isoxazoleacetate
  • 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

Uniqueness

Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate is unique due to its specific substitution pattern on the isoxazole ring, which can influence its reactivity and biological activity. The presence of the diethoxyethoxy group provides additional sites for chemical modification, enhancing its versatility in synthetic applications .

Properties

Molecular Formula

C15H25NO6

Molecular Weight

315.36 g/mol

IUPAC Name

methyl 2-[3-(2,2-diethoxyethoxy)-1,2-oxazol-5-yl]-3-methylbutanoate

InChI

InChI=1S/C15H25NO6/c1-6-19-13(20-7-2)9-21-12-8-11(22-16-12)14(10(3)4)15(17)18-5/h8,10,13-14H,6-7,9H2,1-5H3

InChI Key

GOYKVVYVZSJBDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=NOC(=C1)C(C(C)C)C(=O)OC)OCC

Origin of Product

United States

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